1'-(4-Phenyloxane-4-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
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Overview
Description
1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-alkylisatines with malononitrile and 8-hydroxyquinoline or 5,5-dimethyl-cyclohexane-1,3-dione in the presence of an aqueous solution of trimethylamine . This reaction proceeds regioselectively as a one-pot three-component domino process, forming the spiro linkage efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Catalysts such as β-cyclodextrin-SO3H have been employed to facilitate the reaction in aqueous media, offering advantages like short reaction times, high yields, and recyclability of catalysts .
Chemical Reactions Analysis
Types of Reactions
1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindoline derivatives: These compounds share a similar spiro linkage and have been studied for their biological activities.
Spirooxindole derivatives: Known for their pharmacological significance and diverse biological properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their versatile biological activities.
Uniqueness
1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one stands out due to its unique combination of functional groups and spiro linkage, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1'-(4-phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-20-16-23(29-21-9-5-4-8-19(20)21)10-13-25(17-23)22(27)24(11-14-28-15-12-24)18-6-2-1-3-7-18/h1-9H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHPJAMFJKCZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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